Cas no 848397-53-5 (O-(1H-indazol-3-yl)methylhydroxylamine)

O-(1H-indazol-3-yl)methylhydroxylamine is a versatile intermediate in organic synthesis, particularly valuable for its role in constructing indazole-containing scaffolds. Its reactive hydroxylamine and methylene groups enable selective functionalization, making it useful in medicinal chemistry and drug discovery. The compound’s indazole core contributes to its potential as a pharmacophore, often enhancing binding affinity in biologically active molecules. It is typically employed in the synthesis of heterocyclic compounds, inhibitors, and ligands due to its structural flexibility. High purity and stability under controlled conditions ensure reliable performance in complex synthetic pathways. Proper handling is advised due to its potential sensitivity.
O-(1H-indazol-3-yl)methylhydroxylamine structure
848397-53-5 structure
Product Name:O-(1H-indazol-3-yl)methylhydroxylamine
CAS No:848397-53-5
MF:C8H9N3O
MW:163.176561117172
CID:3221779
PubChem ID:69457307
Update Time:2025-10-31

O-(1H-indazol-3-yl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • 1H-INDAZOLE, 3-[(AMINOOXY)METHYL]-
    • Hydroxylamine, O-(1H-indazol-3-ylmethyl)-
    • O-(1H-indazol-3-yl)methylhydroxylamine
    • O-[(1H-indazol-3-yl)methyl]hydroxylamine
    • SCHEMBL5479843
    • 848397-53-5
    • EN300-1848176
    • Inchi: 1S/C8H9N3O/c9-12-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5,9H2,(H,10,11)
    • InChI Key: WZXDLBCZSGHCJK-UHFFFAOYSA-N
    • SMILES: NOCC1C2=C(NN=1)C=CC=C2

Computed Properties

  • Exact Mass: 163.074561919Da
  • Monoisotopic Mass: 163.074561919Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 63.9Ų

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Additional information on O-(1H-indazol-3-yl)methylhydroxylamine

Comprehensive Overview of O-(1H-indazol-3-yl)methylhydroxylamine (CAS No. 848397-53-5): Properties, Applications, and Research Insights

O-(1H-indazol-3-yl)methylhydroxylamine (CAS 848397-53-5) is a specialized organic compound gaining traction in pharmaceutical and biochemical research due to its unique structural features. As a derivative of indazole, this compound exhibits potential in drug discovery, particularly in modulating enzyme activity and targeting specific biological pathways. Its molecular formula, C8H9N3O, and precise chemical structure make it a valuable intermediate for synthesizing novel therapeutic agents.

Recent studies highlight the role of O-(1H-indazol-3-yl)methylhydroxylamine in developing small-molecule inhibitors, a hot topic in oncology and immunology research. Researchers are exploring its applications in kinase inhibition, a mechanism critical for treating cancers and autoimmune diseases. The compound's hydroxylamine moiety allows for selective binding to metal ions in enzymatic active sites, aligning with the growing demand for targeted therapies in precision medicine.

From a synthetic chemistry perspective, CAS 848397-53-5 serves as a versatile building block. Its indazole core is frequently employed in designing heterocyclic compounds, which dominate 60% of FDA-approved drugs. The compound's stability under physiological conditions and compatibility with click chemistry protocols further enhance its utility in bioconjugation and proteomics studies—areas experiencing exponential growth due to advancements in AI-driven drug discovery platforms.

Environmental and safety profiles of O-(1H-indazol-3-yl)methylhydroxylamine comply with green chemistry principles, addressing modern concerns about sustainable synthesis. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for preclinical research. These qualities position it as a preferred choice for academic and industrial labs focusing on fragment-based drug design (FBDD).

The compound's relevance extends to neuropharmacology, where its analogs show promise in modulating GABA receptors—a trending research area for anxiety and epilepsy treatments. Patent databases reveal increasing filings involving 848397-53-5 derivatives, particularly for allosteric modulators, reflecting its commercial potential. This aligns with market demands for CNS-active compounds with improved blood-brain barrier permeability.

For researchers seeking high-quality reference standards, proper storage of O-(1H-indazol-3-yl)methylhydroxylamine at -20°C in anhydrous conditions ensures long-term stability—a frequent query among laboratory professionals. Its solubility profile in DMSO and ethanol facilitates diverse experimental setups, from high-throughput screening to structure-activity relationship (SAR) studies.

Emerging applications in photopharmacology leverage the compound's ability to form photoisomerizable derivatives, enabling spatiotemporal control of drug activity—an innovation addressing the need for non-invasive therapies. Such advancements underscore why CAS 848397-53-5 remains a focus in grant-funded research on smart therapeutics and controlled release systems.

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